molecular formula C13H19Cl2F3N2 B13322831 N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride

N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride

Cat. No.: B13322831
M. Wt: 331.20 g/mol
InChI Key: DUMAKOWAQYGQAL-UHFFFAOYSA-N
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Description

N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C13H18ClF3N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoromethyl group and the benzyl group in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl halides, trifluoromethyl iodide, amines, thiols, and polar aprotic solvents.

Major Products

    Oxidation: N-Oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction involves binding to the catalytic site of the enzyme, interacting with amino acid residues such as tryptophan and phenylalanine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride is unique due to the specific combination of the benzyl and trifluoromethyl groups attached to the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19Cl2F3N2

Molecular Weight

331.20 g/mol

IUPAC Name

N-benzyl-3-(trifluoromethyl)piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12(7-4-8-17-10-12)18-9-11-5-2-1-3-6-11;;/h1-3,5-6,17-18H,4,7-10H2;2*1H

InChI Key

DUMAKOWAQYGQAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(C(F)(F)F)NCC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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